molecular formula C9H7NO3 B195767 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide CAS No. 85118-25-8

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Cat. No.: B195767
CAS No.: 85118-25-8
M. Wt: 177.16 g/mol
InChI Key: VOWKISVRIBSFMO-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has several scientific research applications, including:

Safety and Hazards

The safety data sheet for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide can be synthesized from 5-Cyanophthalide through a series of chemical reactions . The synthetic route typically involves the following steps:

    Hydrolysis: 5-Cyanophthalide is hydrolyzed to form 5-Carboxyphthalide.

    Amidation: The carboxylic acid group of 5-Carboxyphthalide is converted to an amide group, resulting in the formation of this compound.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of pharmaceuticals, such as citalopram, underscores its importance in medicinal chemistry .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWKISVRIBSFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234248
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-25-8
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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